REACTION_CXSMILES
|
[CH2:1]([PH:3][CH2:4][CH3:5])[CH3:2].[Li]CCCC.Cl[CH2:12][CH2:13][N:14]([CH2:19][CH2:20]Cl)[Si](C)(C)C.[Li][P:23]([CH2:26][CH3:27])[CH2:24][CH3:25]>C1COCC1.O>[CH2:1]([P:3]([CH2:4][CH3:5])[CH2:12][CH2:13][NH:14][CH2:19][CH2:20][P:23]([CH2:26][CH3:27])[CH2:24][CH3:25])[CH3:2]
|
Name
|
|
Quantity
|
6.72 g
|
Type
|
reactant
|
Smiles
|
C(C)PCC
|
Name
|
|
Quantity
|
47 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
8.18 g
|
Type
|
reactant
|
Smiles
|
ClCCN([Si](C)(C)C)CCCl
|
Name
|
LiP(Et)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]P(CC)CC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
It was then heated to 60° C.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture heated to 60° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
removal of the silyl groups
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was dried
|
Type
|
WASH
|
Details
|
was subsequently washed through with 60 ml diethyl ether
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)P(CCNCCP(CC)CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.96 g | |
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |